molecular formula C14H11NO B14124908 2-(Furan-2-yl)-4-methylquinoline

2-(Furan-2-yl)-4-methylquinoline

Cat. No.: B14124908
M. Wt: 209.24 g/mol
InChI Key: ZWDDXDACQZCSHI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-methylquinoline is a heterocyclic aromatic compound that combines a furan ring and a quinoline structure The furan ring is a five-membered ring containing one oxygen atom, while the quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-4-methylquinoline typically involves the condensation of furan derivatives with quinoline precursors. One common method is the Pfitzinger reaction, which involves the reaction of isatin with furan derivatives in the presence of a base. Another approach is the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

2-(Furan-2-yl)-4-methylquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-methylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular processes.

Comparison with Similar Compounds

    2-(Furan-2-yl)quinoline: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.

    4-Methylquinoline: Lacks the furan ring, which may result in different electronic properties and applications.

    2-(Thiophen-2-yl)-4-methylquinoline:

Uniqueness: 2-(Furan-2-yl)-4-methylquinoline is unique due to the presence of both the furan and quinoline rings, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-(furan-2-yl)-4-methylquinoline

InChI

InChI=1S/C14H11NO/c1-10-9-13(14-7-4-8-16-14)15-12-6-3-2-5-11(10)12/h2-9H,1H3

InChI Key

ZWDDXDACQZCSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CC=CO3

Origin of Product

United States

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